molecular formula C22H28O6 B12398132 Maoecrystal B

Maoecrystal B

Katalognummer: B12398132
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: KNRAGAKNFNKKQF-ZRKFOODXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maoecrystal B is a diterpenoid compound isolated from the leaves of Isodon eriocalyx var. laxiflora

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Maoecrystal B involves complex organic reactions due to its intricate molecular structure. One of the primary synthetic routes includes the construction of a seven-membered ring followed by an intramolecular Diels-Alder reaction to form the core structure of the compound . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods for its production. These methods often involve multi-step synthesis processes, including the use of protective groups and selective functionalization to achieve the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Maoecrystal B undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .

Wissenschaftliche Forschungsanwendungen

Maoecrystal B has a wide range of applications in scientific research, including:

Wirkmechanismus

Maoecrystal B is part of a family of diterpenoid compounds, including Maoecrystal V and other ent-kaurane diterpenoids. Compared to these similar compounds, this compound is unique due to its specific molecular structure and biological activity. While Maoecrystal V also exhibits cytotoxicity against cancer cells, this compound’s distinct structure provides different interaction profiles with molecular targets, making it a valuable compound for diverse research applications .

Vergleich Mit ähnlichen Verbindungen

  • Maoecrystal V
  • Ent-kaurane diterpenoids
  • Other diterpenoids isolated from Isodon eriocalyx

Eigenschaften

Molekularformel

C22H28O6

Molekulargewicht

388.5 g/mol

IUPAC-Name

[(1S,2S,5R,7R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate

InChI

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22-/m1/s1

InChI-Schlüssel

KNRAGAKNFNKKQF-ZRKFOODXSA-N

Isomerische SMILES

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)[C@]4([C@H]([C@H]5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O

Kanonische SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.